4,5-Dimethyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis
4,5-Dimethyl-1H-pyrazole-3-carbaldehyde serves as a key intermediate in various chemical syntheses. For instance, it has been utilized in the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles, leading to the production of 4-formyl derivatives, which are significant in the development of novel chemical entities (Attaryan et al., 2006; Attaryan et al., 2008). This compound has also been integrated into the efficient and rapid synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, showcasing its versatility in organic synthesis (Thakrar et al., 2012).
Novel Compound Synthesis
The compound has been employed in the synthesis of novel chemical structures, such as 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, further demonstrating its utility in creating new molecules with potential applications in various fields of research (Attaryan et al., 2008).
Material Science Applications
In the realm of material science, this compound has been used to modify silica surfaces for the extraction of heavy metals, indicating its potential in environmental remediation and purification processes (Radi et al., 2013).
Antimicrobial and Biological Activity
Research has also explored the antimicrobial properties of novel pyrazole derivatives synthesized from this compound, contributing to the search for new antimicrobial agents (Al-Ghamdi, 2019; Hamed et al., 2020).
Drug Development and Medicinal Chemistry
The compound has found applications in medicinal chemistry, where it has been used as a scaffold for the development of compounds with potential antioxidant and anti-inflammatory activities, showcasing its importance in drug discovery and development processes (Sudha et al., 2021).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
4,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a derivative of pyrazole-3(4)-carbaldehyde, which has been found to have a wide range of biological activities It is known that pyrazole derivatives show antimicrobial, anti-inflammatory (cox-2 inhibitor and ulcerogenic activity), antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral activity . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it is likely that this compound impacts multiple pathways . These could include pathways involved in inflammation, cell proliferation, and microbial growth, among others.
Pharmacokinetics
The compound’s molecular weight (12414 g/mol) and structure suggest that it may have favorable bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have a variety of effects, including antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral effects .
Biochemical Analysis
Biochemical Properties
Pyrazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-5(2)7-8-6(4)3-9/h3H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMWMGKRGOCCQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112466-01-0 |
Source
|
Record name | 4,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.